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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977 Get Quote

Technical Support Center: JNJ-55511118
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with JNJ-55511118. The

information is designed to address specific issues that may be encountered during in vitro and

in vivo experiments aimed at improving and understanding the bioavailability of this compound.

Frequently Asked Questions (FAQs)
1. What is the reported oral bioavailability and brain penetration of JNJ-55511118?

JNJ-55511118 has been described as orally bioavailable and brain penetrant. The discovery

paper by Maher et al. (2016) reports that it possesses excellent pharmacokinetic properties

and achieves high receptor occupancy following oral administration.[1][2] Specifically, a 10

mg/kg oral dose in male C57BL/6J mice resulted in over 80% receptor occupancy in the brain

up to 6 hours post-administration.[3]

2. What is a suitable vehicle for oral administration of JNJ-55511118 in animal studies?

For oral gavage in mice, JNJ-55511118 has been successfully suspended in 10% (w/v)

carboxymethyl-β-cyclodextrin sodium salt (CMC).[3] It is noted that there were

solubility/suspension difficulties at concentrations higher than 1.0 mg/ml in this vehicle.[3]

3. What is the solubility of JNJ-55511118?
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JNJ-55511118 is soluble in DMSO and ethanol up to 100 mM. While specific aqueous

solubility data is not readily available, the need for a vehicle like carboxymethyl-β-cyclodextrin

for oral administration suggests that its aqueous solubility may be limited.[3]

4. Is JNJ-55511118 a substrate for P-glycoprotein (P-gp)?

There is no direct public information available to confirm or deny whether JNJ-55511118 is a

substrate for P-glycoprotein or other efflux transporters. However, its high brain penetration

suggests that it is either not a significant substrate or that it has properties that allow it to

overcome efflux mechanisms at the blood-brain barrier.[3]

5. What is known about the metabolism of JNJ-55511118?

Detailed metabolic pathways for JNJ-55511118 have not been extensively published. One

report on a related compound, RAP-219 (formerly a JNJ compound), indicated metabolism via

UGT1A4.[4] This may suggest a potential metabolic route for JNJ-55511118, but direct

evidence is lacking. The compound is described as having "low drug clearance".

Troubleshooting Guides
Issue 1: Low or variable plasma exposure after oral
administration.
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Possible Cause Troubleshooting Step

Poor Solubility/Suspension

Ensure the compound is fully suspended in the

vehicle before administration. For JNJ-

55511118, 10% (w/v) carboxymethyl-β-

cyclodextrin sodium salt (CMC) has been used

successfully.[3] Consider particle size reduction

techniques (e.g., micronization) to improve

dissolution rate.

Degradation in GI Tract
Assess the stability of JNJ-55511118 in

simulated gastric and intestinal fluids.

First-Pass Metabolism

While reported to have low clearance, significant

first-pass metabolism in the gut wall or liver

could be a factor. Consider co-administration

with a general metabolic inhibitor in preclinical

models to investigate this, although specific

enzyme involvement is not confirmed.

Efflux by Transporters

Although brain penetrant, efflux transporters in

the gut (like P-gp) could limit absorption. An in

vitro Caco-2 permeability assay could help

determine if it is a substrate for efflux

transporters.

Issue 2: Discrepancy between in vitro potency and in
vivo efficacy.
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Possible Cause Troubleshooting Step

Suboptimal Brain Exposure

Confirm brain-to-plasma ratio in your animal

model. Maher et al. (2016) provides

pharmacokinetic data showing brain and plasma

concentrations after oral dosing in mice and

rats.[1]

High Plasma Protein Binding

A related compound, RAP-219, has >95%

plasma protein binding.[4] High protein binding

can limit the free fraction of the drug available to

exert its pharmacological effect. Measure the

plasma protein binding of JNJ-55511118 in the

species being studied.

Rapid Metabolism/Clearance

Although described as having low clearance, the

pharmacokinetic profile in your specific model

might differ. Conduct a pharmacokinetic study to

determine the half-life, Cmax, and Tmax in your

experimental setup.

Target Engagement

Ensure that the dosing regimen is sufficient to

achieve and maintain adequate receptor

occupancy. A 10 mg/kg oral dose in mice

achieved >80% receptor occupancy for up to 6

hours.[3]

Quantitative Data
The following tables summarize the available pharmacokinetic data for JNJ-55511118 from

Maher et al. (2016).

Table 1: Plasma and Brain Concentrations of JNJ-55511118 in Mice and Rats after a 10 mg/kg

Oral Dose.
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Species Time (hours)
Plasma
Concentration
(ng/mL)

Brain
Concentration
(ng/g)

Mouse 1 ~1500 ~2500

4 ~1200 ~2000

8 ~800 ~1500

24 ~200 ~400

Rat 1 ~800 ~1200

4 ~700 ~1000

8 ~500 ~800

24 ~100 ~200

Note: Values are estimated from the graphical data presented in Maher et al. (2016).

Table 2: Receptor Occupancy in Mouse Brain after Oral Administration of JNJ-55511118.

Dose (mg/kg) Time (hours) Receptor Occupancy (%)

10 1 >80

10 6 >80

Source: Hoffman et al. (2021) citing Maher et al. (2016).[3]

Experimental Protocols
Protocol 1: Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and to identify potential substrates of efflux

transporters like P-glycoprotein.

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25

days to allow for differentiation into a polarized monolayer.
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Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial

electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer

yellow).

Permeability Measurement:

Add JNJ-55511118 (typically at a concentration of 1-10 µM) to the apical (A) or

basolateral (B) chamber.

At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver

chamber.

Quantify the concentration of JNJ-55511118 in the samples using a suitable analytical

method (e.g., LC-MS/MS).

Data Analysis:

Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-

A).

An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.

The experiment can be repeated in the presence of a known P-gp inhibitor (e.g.,

verapamil) to confirm P-gp involvement.
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Caption: Workflow for assessing and improving the bioavailability of a research compound.
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Caption: A logical approach to troubleshooting low in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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